1-(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
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Overview
Description
It was first synthesized in 1960 by a British chemist named Alexander Shulgin. This compound belongs to the phenethylamine class of compounds, which includes other psychoactive drugs such as mescaline and MDMA.
Preparation Methods
The synthesis of 1-(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride involves several steps. One common method starts with the precursor 2,5-dimethoxybenzaldehyde. The synthetic route typically involves the following steps:
Formation of 2,5-dimethoxy-4-methylbenzaldehyde: This is achieved by methylation of 2,5-dimethoxybenzaldehyde.
Reduction to 2,5-dimethoxy-4-methylbenzyl alcohol: This step involves the reduction of the aldehyde group to an alcohol.
Conversion to 2,5-dimethoxy-4-methylbenzyl chloride: The alcohol is then converted to a chloride.
Amination to form 1-(2,5-dimethoxy-4-methylphenyl)methanamine: The benzyl chloride undergoes amination to form the final product.
Industrial production methods may vary, but they generally follow similar steps with optimizations for scale and yield.
Chemical Reactions Analysis
1-(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: It is studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Research is conducted on its potential therapeutic effects and its mechanism of action as a hallucinogen.
Industry: It is used in the synthesis of other complex organic compounds and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and the hallucinogenic effects associated with the compound. The compound acts as an agonist at these receptors, leading to changes in perception, mood, and cognition .
Comparison with Similar Compounds
1-(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride is similar to other compounds in the phenethylamine class, such as:
Mescaline: Another hallucinogenic compound with a similar structure but different substitution pattern.
MDMA: Known for its psychoactive effects, it has a different substitution pattern on the phenethylamine backbone.
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups at different positions
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and effects.
Properties
CAS No. |
51267-08-4 |
---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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